molecular formula C12H10Cl2F3N3O2S B6938655 N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide

N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide

Cat. No.: B6938655
M. Wt: 388.2 g/mol
InChI Key: WZODOFHVEGTXHH-UHFFFAOYSA-N
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Description

N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a sulfonamide group, a dichlorophenyl group, and a trifluoroethyl group

Properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2F3N3O2S/c13-10-3-1-2-8(11(10)14)4-19-23(21,22)9-5-18-20(6-9)7-12(15,16)17/h1-3,5-6,19H,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZODOFHVEGTXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNS(=O)(=O)C2=CN(N=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via a nucleophilic substitution reaction, where the pyrazole sulfonamide reacts with a dichlorobenzyl halide.

    Addition of the Trifluoroethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group, where halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials with unique properties, such as polymers or coatings that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the dichlorophenyl and trifluoroethyl groups can enhance binding affinity through hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide
  • N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-thiol
  • N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-amine

Uniqueness

Compared to similar compounds, N-[(2,3-dichlorophenyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to biological targets. Additionally, the trifluoroethyl group provides increased metabolic stability and lipophilicity, which can improve the compound’s pharmacokinetic properties.

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